molecular formula C10H10N2O2 B15354213 Methyl 1-aminoindole-4-carboxylate

Methyl 1-aminoindole-4-carboxylate

Cat. No.: B15354213
M. Wt: 190.20 g/mol
InChI Key: IXVWKTODQBIZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-aminoindole-4-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-aminoindole-4-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with indole or its derivatives as the starting material.

  • Amination: The indole ring is subjected to amination to introduce the amino group at the 1-position.

  • Carboxylation: The aminoindole undergoes carboxylation to introduce the carboxylate group at the 4-position.

  • Methylation: Finally, the carboxylate group is methylated to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-aminoindole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylate group.

  • Substitution: Substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the carboxylate group.

  • Substitution Products: Substituted derivatives at different positions on the indole ring.

Scientific Research Applications

Methyl 1-aminoindole-4-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is explored for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 1-aminoindole-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Methyl 1-aminoindole-4-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Indole-3-carboxylate: Similar structure but different position of the carboxylate group.

  • 1-Methylindole-4-carboxylate: Similar but lacks the amino group at the 1-position.

  • 1-Aminoindole-3-carboxylate: Similar but with the carboxylate group at the 3-position.

These compounds share the indole core but differ in their functional groups and positions, leading to different chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 1-aminoindole-4-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-3-2-4-9-7(8)5-6-12(9)11/h2-6H,11H2,1H3

InChI Key

IXVWKTODQBIZAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CN(C2=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.